BS-181

Vue d'ensemble

Description

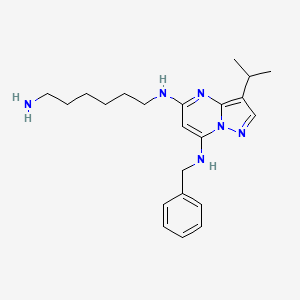

BS-181 is a highly selective CDK7 inhibitor with IC50 of 21 nM. ; >40-fold selective for CDK7 than CDK1, 2, 4, 5, 6, or 9.IC50 Value: 21 nMTarget: CDK7in vitro: this compound is a small molecule inhibitor of CDK7 in a cell-free environment, which displays more potential activity than roscovitine with IC 50 of 510 nM. Among the CDKs and other 69 kinases from many different classes, this compound shows high inhibitory selectivity for CDK7, inhibits CDK2 at concentrations lower than 1 μM which being inhibited 35-fold less potently (IC50 with 880 nM) than CDK7, shows slight inhibition for CDK1, CDK4, CDK5, CDK6 and CDK9 with IC50 values higher than 3.0 μM, and only shows inhibition for several kinases from other classes at high concentrations (>10 μM). This compound promotes cell cycle arrest and inhibits the cancer cell growth of a range of tumor types, including breast, lung, prostate and colorectal cancer with IC50 in the range of 11.5-37 μM. In MCF-7 cells, this compound inhibits the phosphorylation of the CDK7 substrate RNA polymerase II COOH-terminal domain (CTD), and promotes cell cycle arrest and apoptosis to inhibit the growth of cancer cell lines.in vivo: this compound is stable in vivo with a plasma elimination half-life in mice of 405 minutes after i.p. administration of 10 mg/kg. This compound inhibits the growth of MCF-7 xenografts in the nude mice model in a dose-dependent manner, with 25% and 50% reduction in tumor growth after 2 weeks of treatment at 10 mg/kg/day and 20 mg/kg/day, respectively without apparent toxicity.

Applications De Recherche Scientifique

Activité anti-leucémique

BS-181 a démontré une activité anti-leucémique. Il a été prouvé qu'il induit un arrêt du cycle cellulaire en phase G1 et déclenche des mécanismes apoptotiques extrinsèques dans la leucémie lymphoblastique aiguë à cellules T (T-ALL) humaine, une tumeur agressive {svg_1}. Ceci est principalement dû à l'induction de l'apoptose extrinsèque par l'augmentation des niveaux de TRAIL/DR5 à la surface cellulaire dans les cellules T Jurkat T-ALL humaines {svg_2}.

Thérapie combinée avec le TRAIL recombinant (rTRAIL)

Le traitement combiné avec le TRAIL recombinant (rTRAIL) a démontré des effets synergiques sur la cytotoxicité de this compound contre les cellules malignes, mais pas sur les cellules T périphériques humaines normales {svg_3}. Ceci est obtenu en augmentant les voies d'apoptose extrinsèques et intrinsèques sensibles à BCL-2 {svg_4}.

Inhibition de CDK7

This compound est un inhibiteur sélectif de CDK7. Il réduit considérablement l'activité de CDK7 avec une régulation négative de la cycline D1 et de XIAP dans les cellules de cancer gastrique (GC) {svg_5} {svg_6}. Ceci conduit à un arrêt du cycle cellulaire et à l'apoptose {svg_7} {svg_8}.

Induction de l'apoptose

This compound induit l'apoptose dans les cellules cancéreuses. L'expression de Bax et de la caspase-3 est significativement augmentée, tandis que l'expression de Bcl-2 est diminuée dans les cellules traitées avec this compound {svg_9} {svg_10}.

Suppression de la prolifération cellulaire

This compound supprime la prolifération cellulaire dans les cellules de cancer gastrique. L'inhibition de CDK7 avec this compound entraîne des taux de prolifération réduits {svg_11}.

Inhibition de la migration et de l'invasion cellulaires

This compound a montré une inhibition de la migration et de l'invasion des cellules de cancer gastrique {svg_12}.

Orientations Futures

The future directions for research on this compound could involve further exploration of its synthesis methods, structural analysis, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, given the interest in pyrazolo[1,5-a]pyrimidines for their medicinal chemistry applications, further investigation into the biological activities of this compound could be beneficial .

Mécanisme D'action

Target of Action

The primary target of BS-181 is Cyclin-dependent kinase 7 (CDK7) . CDK7, along with cyclin H and MAT1, forms the CDK-activating complex (CAK), which directs progression through the cell cycle via T-loop phosphorylation of cell cycle CDKs . CDK7 also plays a role in the regulation of transcription as a component of the general transcription factor TFIIH .

Mode of Action

This compound inhibits CDK7 by binding to the ATP pocket of the enzyme, thereby preventing the phosphorylation of CDK7 substrates . This inhibition leads to a reduction in the activity of CDK7, impairing the progression of the cell cycle and the transcription process .

Biochemical Pathways

The inhibition of CDK7 by this compound affects both the cell cycle and transcriptional processes. In the cell cycle, it prevents the activation of CDKs 1, 2, 4, and 6, which are crucial for cell cycle progression . In transcription, it inhibits the phosphorylation of RNA polymerase II at active gene promoters, thereby affecting transcription initiation .

Pharmacokinetics

This compound has been shown to be stable in vivo with a plasma elimination half-life in mice of 405 minutes after intraperitoneal administration of 10 mg/kg . This suggests that this compound has favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

Result of Action

The inhibition of CDK7 by this compound leads to cell cycle arrest and apoptosis . It reduces the phosphorylation of CDK7 targets and impairs cancer cell line and xenograft tumor growth . The expression of Bax and caspase-3 is significantly increased, while Bcl-2 expression is decreased in cells treated with this compound .

Analyse Biochimique

Biochemical Properties

5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit cyclin-dependent protein kinases (CDKs), which are crucial regulators of cell cycle progression . By binding to the active site of CDKs, 5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and potentially inducing cell cycle arrest .

Cellular Effects

The effects of 5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival . Additionally, 5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine can alter gene expression profiles by inhibiting transcription factors and other regulatory proteins . These changes can lead to alterations in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .

Molecular Mechanism

The molecular mechanism of action of 5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the ATP-binding site of CDKs, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis . Additionally, 5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine can interact with other proteins involved in gene regulation, further modulating cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, reducing its efficacy . Long-term studies have indicated that continuous exposure to 5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine can result in sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects such as weight loss, organ damage, and hematological abnormalities . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of 5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine while minimizing adverse effects .

Metabolic Pathways

5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to inhibit enzymes involved in nucleotide metabolism, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), leading to disruptions in DNA synthesis and repair . Additionally, it can affect the activity of enzymes involved in amino acid and lipid metabolism, further influencing cellular metabolic processes .

Transport and Distribution

The transport and distribution of 5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . Studies have shown that 5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine tends to accumulate in the cytoplasm and nucleus, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of 5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine is crucial for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . The presence of specific targeting signals and post-translational modifications can direct 5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine to specific cellular compartments . For example, phosphorylation of the compound can enhance its nuclear localization, allowing it to modulate gene expression and cell cycle progression .

Propriétés

IUPAC Name |

5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N6/c1-17(2)19-16-26-28-21(25-15-18-10-6-5-7-11-18)14-20(27-22(19)28)24-13-9-4-3-8-12-23/h5-7,10-11,14,16-17,25H,3-4,8-9,12-13,15,23H2,1-2H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYBIOICMDTDAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101025664 | |

| Record name | N5-(6-Aminohexyl)-3-(1-methylethyl)-N7-(phenylmethyl)-pyrazolo(1,5-a)pyrimidine-5,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1092443-52-1 | |

| Record name | BS-181 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092443521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N5-(6-Aminohexyl)-3-(1-methylethyl)-N7-(phenylmethyl)-pyrazolo(1,5-a)pyrimidine-5,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BS-181 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75M620LLBN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

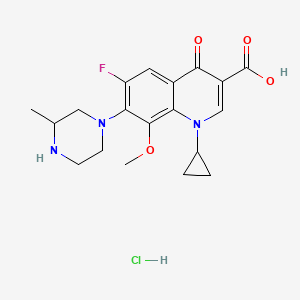

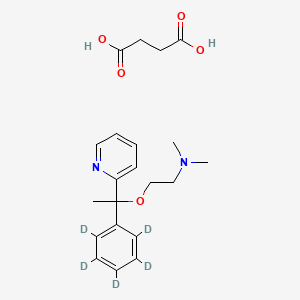

![9-(6-aminopyridin-3-yl)-1-(4-fluoro-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B1139353.png)